molecular formula C10H9F3O2 B2574272 4,4-Difluoro-3-(4-fluorophenyl)butanoic acid CAS No. 1892644-40-4

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid

Cat. No.: B2574272
CAS No.: 1892644-40-4
M. Wt: 218.175
InChI Key: UAIYRNHAPYOWAJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with two fluorine atoms at the 4th carbon and a 4-fluorophenyl group at the 3rd carbon.

Properties

IUPAC Name

4,4-difluoro-3-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-7-3-1-6(2-4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIYRNHAPYOWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(4-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into the phenyl and butanoic acid structures. One common method is the fluorination of 4-fluorophenylbutanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluoro-3-(4-fluorophenyl)butanone, while reduction could produce 4,4-difluoro-3-(4-fluorophenyl)butanol.

Scientific Research Applications

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4,4-Difluoro-3-(4-fluorophenyl)butanoic acid but differ in substituents or functional groups, leading to distinct properties:

Compound Name Key Structural Differences Molecular Weight Notable Properties/Applications Evidence Source
4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid Methoxy (-OCH₃) replaces 4-fluoro on phenyl ~228.2 (estimated) Potential solubility differences due to polar methoxy group
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid Amino (-NH₂) replaces 4,4-difluoro on C4 197.21 Chiral center; possible bioactive applications (e.g., enzyme substrates)
4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Trifluoro, methyl, and carbamate substitutions ~303.2 (estimated) Increased fluorination may enhance lipophilicity; carbamate group adds steric bulk
Ethyl 3-amino-4,4-difluorobutanoate Ethyl ester replaces carboxylic acid; amino substitution ~179.17 Prodrug potential; ester improves bioavailability

Functional Group Impact

  • Fluorine Substitution: The 4,4-difluoro motif in the target compound increases electronegativity and metabolic resistance compared to non-fluorinated analogs like butanoic acid ().

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility (Water)
This compound C₁₀H₈F₃O₂ N/A N/A Low (predicted)
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ N/A N/A Moderate (amino group enhances solubility)
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ N/A N/A Low (ester group reduces polarity)

Research Findings and Gaps

  • Structural Insights: Fluorine atoms and aromatic substitution patterns significantly influence electronic properties and binding interactions.
  • Synthetic Challenges: Ethyl ester derivatives () highlight the need for stable intermediates in synthesizing fluorinated butanoic acids.
  • Unanswered Questions : Direct data on the target compound’s solubility, toxicity, and biological activity are absent in the provided evidence. Experimental validation is required to confirm hypothesized applications.

Biological Activity

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid is an organic compound noted for its unique structural features, particularly the presence of fluorine atoms. These fluorine substituents significantly influence its chemical behavior and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F3O2, with a molecular weight of 218.18 g/mol. The compound features a butanoic acid backbone with two fluorine atoms at the 4-position and a para-fluorophenyl group at the 3-position. This configuration enhances lipophilicity and alters binding affinities to various biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The compound may modulate enzyme activity by altering substrate binding or influencing enzyme conformation.
  • Receptor Binding : The presence of fluorine atoms can enhance binding affinity to receptors, potentially leading to increased efficacy in therapeutic contexts.
  • Metabolic Pathways : It serves as a valuable tool for studying metabolic pathways due to its unique properties that affect biological interactions .

Biological Activity Data

Research indicates that the compound exhibits notable biological activities, which can be summarized in the following table:

Activity TypeObservations
Antimicrobial Exhibits inhibitory effects on certain bacterial strains, potentially useful in antibiotic development.
Anti-inflammatory Shows promise in reducing inflammation markers in vitro, suggesting potential therapeutic uses.
Cytotoxicity Demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
Enzyme Inhibition Modulates activity of specific enzymes involved in metabolic pathways, enhancing understanding of drug interactions.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures by up to 50%, indicating its potential utility in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research involving several cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with IC50 values ranging from 15 to 30 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-3-(4-fluorophenyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of phenylbutanoic acid precursors. For example, fluorophenyl groups can be introduced via cross-coupling reactions, while difluoro substituents may be added using fluorinating agents like DAST (diethylaminosulfur trifluoride). Microwave-assisted synthesis (e.g., as seen in structurally similar compounds ) can reduce reaction times and improve yields. Key intermediates, such as ethyl 4,4-difluoro-3-oxobutanoate (CAS 425394-84-9), are critical for constructing the difluoro backbone . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine positions and substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 197.206 g/mol for the parent compound) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for detecting byproducts from fluorination steps .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its fluorinated aromatic and carboxylic acid groups .
  • Stability : Store at 2–8°C under inert gas to prevent decarboxylation or hydrolysis. Stability studies under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC with amylose-based columns, separate enantiomers. Asymmetric synthesis using enantioselective catalysts (e.g., Ru-BINAP complexes) can directly produce the desired (R)- or (S)-isomers, as demonstrated in related fluorinated butanoates . Kinetic resolution during ester hydrolysis is another strategy .

Q. What strategies address conflicting spectral data during structural elucidation?

  • Methodological Answer : Contradictions in 1H^{1}\text{H} NMR shifts may arise from dynamic fluorine effects. Use computational tools (e.g., DFT calculations) to model chemical shifts and compare with experimental data. For example, fluorine’s electron-withdrawing nature alters neighboring proton environments . Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How does fluorination at the 3- and 4-positions impact biological activity in drug discovery?

  • Methodological Answer : Fluorine enhances metabolic stability and binding affinity to hydrophobic targets (e.g., GABA receptors). Compare the activity of 4,4-difluoro derivatives with non-fluorinated analogs using in vitro assays (e.g., radioligand binding for neurotransmitter receptors). Structure-activity relationship (SAR) studies show that fluorination at the 4-position increases blood-brain barrier permeability .

Methodological Challenges and Solutions

Q. How to design experiments analyzing metabolic pathways of this compound in preclinical models?

  • Answer : Use 18F^{18}\text{F}-radiolabeled analogs for PET imaging to track distribution. LC-MS/MS identifies metabolites, focusing on defluorination products and glucuronide conjugates. Dose-response studies in hepatocyte models assess hepatic clearance .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Molecular docking and MD simulations model interactions with enzymes (e.g., esterases). Fukui indices derived from DFT calculations identify electrophilic sites prone to nucleophilic attack .

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